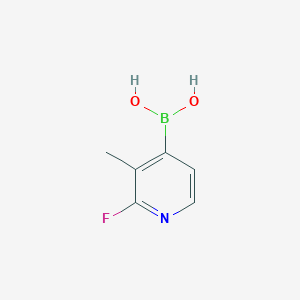

2-Fluoro-3-methylpyridine-4-boronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-fluoro-3-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDPJNGZUBIPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of a Multifunctional Building Block

An In-depth Technical Guide to 2-Fluoro-3-methylpyridine-4-boronic Acid: Properties, Reactivity, and Applications in Modern Synthesis

In the landscape of modern medicinal chemistry and materials science, the rational design of complex molecules hinges on the availability of versatile, well-characterized building blocks. This compound (CAS: 1451391-34-6) and its isomers represent a class of highly valuable synthetic intermediates, strategically designed to impart desirable characteristics to target molecules.[1] This guide offers a comprehensive technical overview of this compound class, focusing on its chemical properties, core reactivity, synthesis, and applications for researchers, scientists, and drug development professionals.

The utility of this scaffold arises from the synergistic combination of its three key components:

-

The Pyridine Core: A fundamental heterocyclic motif prevalent in pharmaceuticals, providing a basic nitrogen atom for hydrogen bonding interactions and metabolic stability.

-

The Fluorine Substituent: The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties. It often enhances metabolic stability by blocking sites of oxidation, increases binding affinity through favorable electrostatic interactions, and modulates the pKa of the pyridine ring.[2][3]

-

The Boronic Acid Group: A uniquely versatile functional group, renowned for its central role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This enables the efficient construction of carbon-carbon bonds, forming the biaryl and heteroaryl structures that are the cornerstones of many modern drugs.[4][5]

This document provides field-proven insights into leveraging this compound, explaining not just the protocols but the underlying chemical principles that govern its synthesis and application.

Physicochemical Properties and Characterization

While detailed experimental data for the specific isomer this compound is sparse in the public domain, its properties can be reliably inferred from its structure and data available for its close isomers.

| Property | This compound | Notes and Comparative Data |

| Molecular Formula | C₆H₇BFNO₂ | Consistent across isomers with one fluoro and one methyl group. |

| Molecular Weight | 154.93 g/mol | Consistent across isomers. |

| CAS Number | 1451391-34-6 | This is the unique identifier for this specific isomer.[1] |

| Physical Form | Solid | Boronic acids are typically crystalline solids at room temperature. |

| pKa | Not Reported | The presence of an electron-withdrawing fluorine atom generally increases the acidity (lowers the pKa) of arylboronic acids compared to their non-fluorinated analogs.[3] |

| Stability | Moisture Sensitive | Like many boronic acids, it is prone to dehydration to form a cyclic trimer anhydride known as a boroxine. Storage under dry, inert conditions is crucial. |

| Solubility | Sparingly soluble in water | A water solubility of 2.5% has been reported for the related 2-Fluoropyridine-5-boronic acid.[6] Generally soluble in organic solvents like dioxane, THF, and DMF, especially upon heating. |

Characterization: Standard analytical techniques are used to confirm the identity and purity of this compound.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): Provides definitive structural information. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.[3]

-

LC-MS: Used to confirm molecular weight and assess purity.

Synthesis Strategies: A Focus on Halogen-Metal Exchange

The most prevalent and reliable method for synthesizing pyridine boronic acids is through a halogen-metal exchange reaction on a corresponding halopyridine, followed by quenching with a borate ester. This pathway offers a high degree of regiochemical control.

Sources

- 1. 2-Fluoro-3-methylpyridin-4-boronic acid | [frontierspecialtychemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.pt [fishersci.pt]

An In-depth Technical Guide to the Characterization of 2-Fluoro-3-methylpyridin-4-ylboronic Acid (CAS Number 1451391-34-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the characterization of 2-fluoro-3-methylpyridin-4-ylboronic acid, a valuable building block in contemporary drug discovery. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but a deeper understanding of the rationale behind the analytical choices and their implications in a research and development setting.

Section 1: Compound Profile and Physicochemical Properties

Chemical Identity:

| Parameter | Value |

| CAS Number | 1451391-34-6 |

| IUPAC Name | (2-Fluoro-3-methylpyridin-4-yl)boronic acid |

| Molecular Formula | C₆H₇BFNO₂ |

| Molecular Weight | 154.94 g/mol |

| Canonical SMILES | CC1=C(B(O)O)C=CN=C1F |

2-Fluoro-3-methylpyridin-4-ylboronic acid belongs to the class of pyridylboronic acids, which are instrumental in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The presence of a fluorine atom can significantly influence the compound's physicochemical properties, including its acidity and metabolic stability, making it an attractive moiety in medicinal chemistry.[3]

Section 2: Synthesis and Purification

The synthesis of 2-fluoro-3-methylpyridin-4-ylboronic acid typically involves a lithium-halogen exchange reaction from a corresponding bromopyridine precursor, followed by quenching with a borate ester and subsequent hydrolysis. Below is a representative, field-proven protocol.

Experimental Protocol: Synthesis of 2-Fluoro-3-methylpyridin-4-ylboronic Acid

Materials:

-

4-Bromo-2-fluoro-3-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add 4-bromo-2-fluoro-3-methylpyridine (1.0 equivalent) and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., acetone/hexanes) to afford 2-fluoro-3-methylpyridin-4-ylboronic acid as a white to off-white solid.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical as organolithium reagents like n-BuLi are highly reactive with atmospheric oxygen and moisture.

-

Low Temperature: The low temperature of -78 °C is necessary to control the reactivity of the n-BuLi and prevent side reactions, such as the decomposition of the lithiated intermediate.

-

Acidic Work-up: The acidic hydrolysis step is essential to convert the borate ester intermediate into the desired boronic acid.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for 2-fluoro-3-methylpyridin-4-ylboronic acid.

Section 3: Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 2-fluoro-3-methylpyridin-4-ylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.

¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Pyridine H |

| ~7.5 | d | 1H | Pyridine H |

| ~2.3 | s | 3H | -CH₃ |

| ~5.5 (broad) | s | 2H | -B(OH)₂ |

Note: The provided ¹H NMR spectrum is based on publicly available data for CAS 1451391-34-6.[4] Chemical shifts are approximate and can vary based on solvent and concentration.

Expected ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~160 (d) | C-F |

| ~150 | C-B |

| ~145 | Pyridine CH |

| ~125 | Pyridine CH |

| ~120 | Pyridine C-CH₃ |

| ~15 | -CH₃ |

Note: ¹³C NMR data is predicted based on the structure and typical values for similar compounds. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will be required to achieve an adequate signal-to-noise ratio.

-

¹⁹F and ¹¹B NMR (Optional but Recommended): If available, these nuclei-specific experiments provide direct evidence for the presence and chemical environment of the fluorine and boron atoms, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

| Technique | Expected [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI-MS) | 156.06 |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

-

Mass Detection: The eluent from the HPLC is directed into the ESI source of the mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups.

Expected IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (from B(OH)₂) |

| ~1600 | C=C and C=N stretching (pyridine ring) |

| ~1350 | B-O stretch |

| ~1100 | C-F stretch |

Note: IR data is predicted. The broad O-H stretch is a characteristic feature of boronic acids.[5]

Section 4: Application in Suzuki-Miyaura Cross-Coupling

A primary application of pyridylboronic acids is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, a cornerstone of modern pharmaceutical synthesis.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Fluoro-3-methylpyridin-4-ylboronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel, combine the aryl bromide, 2-fluoro-3-methylpyridin-4-ylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

-

Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Diagram of Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 5: Biological Relevance and Hypothetical Target Pathway

Boronic acids are a privileged structural motif in medicinal chemistry, known for their ability to act as inhibitors of various enzymes, particularly serine proteases.[6][7][8] The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes.[9][10][11]

Hypothetical Target: Prostate-Specific Antigen (PSA)

For the purpose of this guide, we will hypothesize that 2-fluoro-3-methylpyridin-4-ylboronic acid is an inhibitor of Prostate-Specific Antigen (PSA), a serine protease implicated in prostate cancer.

Mechanism of Inhibition:

The boronic acid moiety of the compound can interact with the catalytic triad (Ser-His-Asp) in the active site of PSA. The boron atom is attacked by the hydroxyl group of the serine residue, forming a tetrahedral boronate intermediate that mimics the transition state of peptide bond hydrolysis. This stable complex effectively inhibits the enzymatic activity of PSA.

Diagram of Hypothetical PSA Inhibition Pathway:

Caption: Hypothetical inhibition of PSA by 2-fluoro-3-methylpyridin-4-ylboronic acid.

References

- Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Biochemistry, 10(13), 2477–2483*.

- Bone, R., Shenvi, A. B., Kettner, C. A., & Agard, D. A. (1987). Serine protease mechanism: structure of an inhibitory complex of α-lytic protease and a tightly bound peptide boronic acid. Biochemistry, 26(24), 7609–7614*.

- Philippon, A., & Kettner, C. A. (1993). Inhibition of serine proteases by arylboronic acids. Biochemical Journal, 295(Pt 1), 309–313.

- Withers, S. G., & Aebersold, R. (1995). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 92(23), 10593-10597*.

- Bone, R., Frank, D., Kettner, C. A., & Agard, D. A. (1989). Structural analysis of an inhibitory complex of α-lytic protease and a peptide boronic acid. Biochemistry, 28(19), 7600–7609*.

- Coutts, S. J., Kelly, T. A., & Krol, E. S. (1997). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 40(18), 2931–2941*.

- dos Santos, R. G., & de Souza, R. O. (2020).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

- Ali, M. A., Ismail, R., & Choon, T. S. (2014). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Advances, 4(107), 62515-62537*.

- Hussain, S., et al. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.

-

ResearchGate. (2018). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

- Li, G. Y., & Li, G. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 4(25), 4471–4474*.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-fluoro-3-Methylpyridin-4-ylboronic acid(1451391-34-6)核磁图(1HNMR) [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stability and Storage of 2-Fluoro-3-methylpyridine-4-boronic acid

Abstract: 2-Fluoro-3-methylpyridine-4-boronic acid is a vital heterocyclic building block in medicinal chemistry and drug development, prized for its role in forming carbon-carbon bonds through cross-coupling reactions. However, like many of its class, its utility is intrinsically linked to its chemical integrity, which is challenged by inherent instability. Boronic acids, particularly those on heterocyclic scaffolds, are susceptible to degradation pathways that can compromise sample purity, reaction yield, and experimental reproducibility. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and details methodologies for its stability assessment to ensure its optimal performance in a research and development setting.

The Chemical Nature and Inherent Instability of Heterocyclic Boronic Acids

Understanding the stability of this compound begins with its fundamental chemical properties. The boronic acid moiety, -B(OH)₂, is an electron-deficient Lewis acid, making it reactive and susceptible to several degradation pathways. For heteroaromatic boronic acids, these instabilities can be particularly pronounced.[1] The primary mechanisms of degradation are dehydration, oxidation, and protodeboronation, which directly impact the compound's purity and reactivity over time.[2][3]

Primary Degradation Pathways

There are three principal routes through which this compound can degrade. Each pathway is driven by specific environmental factors and results in distinct chemical transformations.

-

Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration, where three molecules condense to form a stable six-membered cyclic trimeric anhydride known as a boroxine.[3][4] This process, which releases three molecules of water, is a reversible equilibrium.[5][6] In a dry environment, the equilibrium favors the boroxine form, while the presence of moisture will hydrolyze the boroxine back to the parent boronic acid.[6][7] While often considered an impurity, the boroxine can be a significant component of the solid material, affecting its stoichiometry in reactions.[7]

-

Oxidation: The carbon-boron bond is susceptible to cleavage by oxidation.[2][8] This process, often facilitated by atmospheric oxygen or other oxidizing agents, converts the boronic acid into the corresponding alcohol (2-Fluoro-3-methylpyridin-4-ol) and boric acid.[9] This is an irreversible degradation pathway that leads to a permanent loss of the desired starting material. Storing the compound under an inert atmosphere is a key strategy to prevent this oxidative decay.[2]

-

Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, yielding the parent heterocycle (2-Fluoro-3-methylpyridine).[2][3] Protodeboronation can be catalyzed by acidic or basic conditions and is often accelerated by heat and the presence of moisture.[1][2] This degradation is a critical concern during both storage and chemical reactions, particularly in aqueous basic conditions common to cross-coupling protocols.[1][10]

Caption: Primary degradation pathways for this compound.

Critical Factors Governing Stability

The rate and extent of degradation are directly influenced by environmental conditions. Meticulous control over these factors is paramount for preserving the compound's integrity from procurement to application.

| Factor | Impact on Stability | Causality and Mitigation Strategy |

| Temperature | High temperatures accelerate all degradation pathways. | Causality: Provides the activation energy for degradation reactions like protodeboronation and dehydration.[3] Mitigation: Store at reduced temperatures (refrigerated or frozen) to minimize thermal decomposition.[2][3] |

| Moisture/Humidity | Promotes hydrolysis and protodeboronation. | Causality: Water is a reactant in the hydrolysis of boroxines back to boronic acids and can facilitate protodeboronation.[2][7] Many boronic acids are hygroscopic.[11] Mitigation: Store in a tightly sealed container in a dry environment, preferably in a desiccator or with desiccant packs.[12][13] |

| Atmosphere (Oxygen) | Oxygen is a direct reactant in oxidative degradation. | Causality: The electron-deficient boron center is susceptible to attack by atmospheric oxygen, leading to irreversible C-B bond cleavage.[8][9] Mitigation: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent oxidation.[2][11] |

| pH | Acidic or basic conditions can catalyze protodeboronation. | Causality: Both acids and bases can accelerate the cleavage of the C-B bond.[2] While generally more stable at neutral pH, this is a key consideration for solution-state stability. Mitigation: For solutions, use anhydrous, neutral solvents and buffer systems only when necessary for immediate use. |

Best Practices for Storage and Handling

Adherence to rigorous storage and handling protocols is the most effective strategy for ensuring the long-term viability of this compound.

General Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[2][14]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][15]

-

Handling: Minimize the generation of dust. Keep containers tightly sealed when not in use to prevent exposure to air and moisture.[11][14]

Recommended Storage Conditions

The optimal storage conditions depend on the intended duration and the physical form of the compound.

| Form | Condition | Temperature | Atmosphere | Recommended Duration | Key Considerations |

| Solid | Long-Term | -20°C | Inert (Nitrogen/Argon) | > 1 year | Store in a tightly sealed container inside a desiccator.[2][3][16] |

| Solid | Short-Term / Working | 2-8°C | Inert (Nitrogen/Argon) | Weeks to Months | Ideal for frequently used material to avoid temperature cycling. Keep tightly sealed.[2][3] |

| In Solution | Long-Term | -80°C | Inert (Nitrogen/Argon) | Up to 6 months[2] | Use anhydrous solvents. Aliquot into single-use portions to avoid freeze-thaw cycles.[3] |

| In Solution | Short-Term | -20°C | Inert (Nitrogen/Argon) | Up to 1 month[2] | Prone to faster degradation than solid form. Prepare solutions fresh whenever possible. |

Protocols for Stability Evaluation

Verifying the purity and stability of this compound is a critical quality control step. This requires the use of stability-indicating analytical methods that can separate the intact compound from its potential degradation products.

Caption: General experimental workflow for a stability assessment study.

Protocol: Real-Time Benchtop Stability Assessment (Solid State)

This protocol evaluates the stability of the solid compound under typical ambient laboratory conditions.[3]

Methodology:

-

Initial Analysis (T=0): Immediately upon receipt, take an initial sample of the boronic acid. Dissolve a precisely weighed amount in a suitable solvent (e.g., acetonitrile/water or DMSO) and analyze using a validated HPLC method to determine its initial purity.

-

Sample Preparation: Place a known quantity (e.g., 200 mg) of the boronic acid in a loosely capped clear glass vial to allow exposure to ambient air and light.

-

Time Points: Store the vial on a laboratory bench. At designated intervals (e.g., Day 0, 7, 14, 30, and 60), collect a small, accurately weighed aliquot from the vial.

-

HPLC Analysis: Prepare and analyze the sample from each time point using the same HPLC method established at T=0.

-

Data Analysis: Calculate the purity of the boronic acid at each time point relative to the initial T=0 sample. Plot the percentage of remaining boronic acid against time to establish a degradation curve.

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods.[3] The compound is subjected to stress conditions harsher than those used for accelerated stability testing.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway Targeted |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Protodeboronation |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | Protodeboronation |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | Oxidation |

| Thermal Degradation | Solid sample at 80°C for 48h | Dehydration, Protodeboronation |

| Photolytic Degradation | Solution or solid exposed to high-intensity UV/Vis light (ICH Q1B guidelines) | Various |

Methodology:

-

Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.

-

For each stress condition, add the specified reagent (e.g., HCl, NaOH, H₂O₂) or apply the condition (e.g., heat, light). Include a control sample stored under normal conditions.

-

After the designated time, neutralize the acidic and basic samples.

-

Analyze all samples by HPLC-UV/MS. Compare the chromatograms to identify new peaks corresponding to degradation products and determine the loss of the parent compound.

Advanced Strategies for Stability Enhancement

For particularly unstable boronic acids, including many 2-heterocyclic derivatives, derivatization into a more robust form is a common and effective strategy.[1]

-

Boronic Esters: Conversion to boronic esters, such as the pinacol ester, can protect the boronic acid moiety from degradation.[17] However, these esters can still be susceptible to hydrolysis.[18]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids that can be easily handled and stored long-term with no degradation.[1] They are designed for "slow release," hydrolyzing in situ under specific reaction conditions to liberate the active boronic acid, thereby bypassing issues of instability during storage and reaction setup.[1][10] For a compound like this compound, using its MIDA boronate equivalent could be a superior strategy in demanding synthetic applications.

Conclusion

The chemical integrity of this compound is not static; it is a dynamic state governed by its environment. A comprehensive understanding of its inherent degradation pathways—dehydration, oxidation, and protodeboronation—is fundamental to its effective use. By implementing the rigorous storage and handling protocols detailed in this guide, including storage at low temperatures under an inert atmosphere and protection from moisture, researchers can significantly mitigate degradation risks. Furthermore, employing stability-indicating analytical methods and considering advanced stabilization strategies like MIDA boronates will ensure that this valuable reagent performs with the purity, reliability, and reproducibility required for advancing scientific discovery and drug development.

References

-

Kharasch, M. S., & Brown, H. C. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021141118. Retrieved from [Link]

-

De Vetta, M., et al. (2016). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. Retrieved from [Link]

-

Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions, 39(6), 1423-1431. Retrieved from [Link]

-

Stella, V. J., & Rajewski, R. A. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

-

Lab Alley. (n.d.). Boric Acid Shelf Life & Expiration. Lab Alley. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. Retrieved from [Link]

-

Quantum Pioneer. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing. Retrieved from [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Retrieved from [Link]

-

Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

-

Kubo, Y., et al. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Molecules, 26(15), 4635. Retrieved from [Link]

-

Butts, C. P., et al. (2021). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 143(42), 17645–17657. Retrieved from [Link]

-

Butts, C. P., et al. (2021). The Boroxine-Boronic Acid Equilibrium. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

-

Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development, 28(7), 2667–2676. Retrieved from [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 138-144. Retrieved from [Link]

-

Kharasch, M. S., & Brown, H. C. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Retrieved from [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses. Retrieved from [Link]

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. pnas.org [pnas.org]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. laballey.com [laballey.com]

- 13. laballey.com [laballey.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. echemi.com [echemi.com]

- 16. chemscene.com [chemscene.com]

- 17. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-methylpyridine-4-boronic acid

Abstract: 2-Fluoro-3-methylpyridine-4-boronic acid is a key heterocyclic building block in modern synthetic chemistry, particularly valued in drug discovery and materials science for its utility in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern—featuring a fluorine atom, a methyl group, and a boronic acid moiety on a pyridine scaffold—imparts specific reactivity and structural characteristics. Accurate and unambiguous structural confirmation is paramount for its effective use. This guide provides a comprehensive analysis of the essential spectroscopic data required to verify the identity, purity, and structural integrity of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the underlying principles and experimental considerations essential for researchers in the field.

Molecular Structure and Properties

This compound (molecular formula: C₆H₇BFNO₂) is a substituted pyridinylboronic acid with a molecular weight of approximately 154.94 g/mol .[1] The spatial arrangement of its functional groups dictates its spectroscopic signature. For clarity in subsequent sections, the atoms are numbered as shown below.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis of both proton (¹H) and carbon-13 (¹³C) spectra provides definitive evidence for the connectivity and chemical environment of atoms within the molecule.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it slows the exchange of the acidic B(OH)₂ protons, making them more readily observable.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum using a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30), a 30° pulse angle, a relaxation delay of 2 seconds, and accumulating 1024 or more scans to achieve an adequate signal-to-noise ratio.

Figure 2: Standardized workflow for NMR sample preparation and analysis.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.

Table 1: Typical ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | d | 1H | H-6 |

| ~7.50 | d | 1H | H-5 |

| ~8.10 (very broad) | br s | 2H | B(OH)₂ |

| ~2.40 | s | 3H | -CH₃ |

Interpretation:

-

H-6 Proton (δ ~8.25): The signal furthest downfield is assigned to the proton at the C-6 position. Its significant deshielding is a direct consequence of the anisotropic effect and electron-withdrawing nature of the adjacent ring nitrogen atom. It appears as a doublet due to coupling with the adjacent H-5 proton.

-

H-5 Proton (δ ~7.50): This proton at C-5 is upfield relative to H-6 and also appears as a doublet from coupling to H-6.

-

Boronic Acid Protons (δ ~8.10): The two hydroxyl protons of the boronic acid group typically appear as a very broad singlet. The chemical shift is highly variable and depends on concentration, temperature, and residual water in the solvent. This peak will readily exchange with D₂O, causing it to disappear from the spectrum upon addition of a drop of D₂O, which is a definitive confirmatory test.

-

Methyl Protons (δ ~2.40): The three protons of the methyl group at C-3 give rise to a sharp singlet, as there are no adjacent protons for coupling. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the presence of fluorine, C-F coupling is a key diagnostic feature.

Table 2: Typical ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | ¹J(C-F) (Hz) | Assignment |

| ~162.0 (d) | ~240 | C-2 |

| ~150.0 | - | C-6 |

| ~140.0 | - | C-5 |

| ~130.0 (broad) | - | C-4 |

| ~125.0 (d) | ~15 | C-3 |

| ~15.0 | - | -CH₃ |

Interpretation:

-

C-2 Carbon (δ ~162.0): This carbon, directly bonded to the highly electronegative fluorine atom, is the most deshielded carbon in the ring. It appears as a large doublet due to a strong one-bond coupling (¹J) with the ¹⁹F nucleus, typically around 240 Hz. This large coupling constant is unambiguous proof of a direct C-F bond.

-

C-6 and C-5 Carbons (δ ~150.0, ~140.0): These are standard aromatic carbons. C-6 is typically further downfield due to its proximity to the nitrogen.

-

C-4 Carbon (δ ~130.0): The carbon bearing the boronic acid group often appears as a broad signal. This broadening is caused by quadrupolar relaxation from the adjacent boron nucleus (both ¹⁰B and ¹¹B isotopes are quadrupolar). In some cases, this signal may be difficult to resolve clearly.

-

C-3 Carbon (δ ~125.0): This carbon, adjacent to the C-F bond, exhibits a smaller two-bond C-F coupling (²J), appearing as a smaller doublet.

-

Methyl Carbon (δ ~15.0): The methyl carbon signal appears in the expected aliphatic region. A small three-bond coupling to fluorine (³J(C-F)) may sometimes be resolved.

A study on the closely related isomer, 2-Fluoro-3-Methylpyridine-5-Boronic Acid, provides strong comparative data for these assignments, showing similar effects of the fluorine and boronic acid groups on the pyridine ring.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (boronic acid) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1600 - 1450 | Strong | C=C and C=N ring stretching |

| ~1350 | Strong | B-O stretch |

| 1250 - 1150 | Strong | C-F stretch |

Interpretation:

The IR spectrum of this compound is characterized by several key features:

-

O-H Stretch (3500-3200 cm⁻¹): A very prominent, broad absorption in this region is the hallmark of the hydrogen-bonded O-H groups of the boronic acid. Its breadth is due to the varying degrees of hydrogen bonding in the solid state.

-

Aromatic and Aliphatic C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the C-H bonds on the pyridine ring, while those just below 3000 cm⁻¹ are from the methyl group.[3]

-

Ring Vibrations (1600-1450 cm⁻¹): A series of sharp, strong bands in this "fingerprint" region are characteristic of the pyridine ring's C=C and C=N stretching vibrations.

-

B-O Stretch (~1350 cm⁻¹): A strong, often sharp, absorption around 1350 cm⁻¹ is characteristic of the boron-oxygen single bond stretch and is a key diagnostic for the presence of the boronic acid functional group.

-

C-F Stretch (1250-1150 cm⁻¹): A strong absorption in this region is indicative of the carbon-fluorine bond stretch.[4]

Expert Insight: Boronic acids have a tendency to dehydrate, especially upon heating or under vacuum, to form cyclic trimeric anhydrides known as boroxines. This process would lead to a significant reduction or disappearance of the broad O-H band and the appearance of a strong B-O-B stretching band around 1350-1400 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Data is acquired using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Spectra are acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to provide comprehensive data.

Table 4: High-Resolution Mass Spectrometry Data

| Ion Mode | Calculated m/z (C₆H₈BFNO₂⁺) | Observed m/z | Assignment |

| ESI+ | 156.0626 | ~156.0625 | [M+H]⁺ |

Interpretation:

-

Molecular Ion: The primary goal of MS is to confirm the molecular weight. The exact mass of the protonated molecule [M+H]⁺ is calculated to be 156.0626 Da. Observing a peak at or very near this m/z value (typically within 5 ppm error) in a high-resolution mass spectrum provides strong confirmation of the elemental composition C₆H₇BFNO₂.

-

Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). In high-resolution spectra, the molecular ion peak will be accompanied by a smaller peak at one mass unit lower, corresponding to the ¹⁰B isotopologue, in the expected ~1:4 ratio. This isotopic signature is a definitive indicator of a boron-containing compound.

-

Fragmentation: Common fragmentation pathways in ESI-MS for boronic acids include the neutral loss of water (H₂O) from the [M+H]⁺ ion.

Conclusion

The unambiguous structural characterization of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra confirm the precise connectivity of the pyridine ring and its substituents, with C-F coupling serving as a critical diagnostic tool. IR spectroscopy provides definitive evidence for the key functional groups, particularly the boronic acid O-H and B-O stretches. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these analytical methods provide a robust and self-validating system for confirming the identity and ensuring the quality of this important synthetic building block.

References

-

Alver, Ö., & Dikmen, G. (2016). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. Journal of Molecular Structure, 1108, 103-111. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Green, D. W., & Linevsky, M. J. (2003). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Journal of Molecular Spectroscopy. Available at: [Link]

Sources

- 1. 2-Fluoro-5-methylpyridine-3-boronic acid | C6H7BFNO2 | CID 44754858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations | AVESİS [avesis.ogu.edu.tr]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Purity Analysis of 2-Fluoro-3-methylpyridine-4-boronic acid

Abstract

2-Fluoro-3-methylpyridine-4-boronic acid is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2] The purity of this reagent is not merely a matter of quality control; it is a critical determinant of reaction success, influencing yield, impurity profiles of the final product, and overall process reproducibility. This guide provides a comprehensive framework for the purity analysis of this compound, addressing the unique challenges posed by organoboron compounds.[3][4] We will explore an orthogonal analytical strategy that combines chromatographic separation, spectroscopic elucidation, and other complementary techniques. The methodologies are presented with a focus on the underlying scientific rationale, empowering researchers and drug development professionals to design and execute robust, self-validating analytical protocols.

The Analytical Imperative: Understanding the Analyte and Its Impurities

The chemical nature of this compound—possessing a Lewis acidic boron center, a pyridine ring, and susceptibility to environmental factors—presents distinct analytical challenges.[4][5] A successful purity assessment hinges on a foundational understanding of not just the target molecule, but also its likely contaminants.

The Challenge of Boronic Acid Stability

Boronic acids are notoriously prone to several transformation pathways that can complicate analysis and compromise sample integrity:

-

Dehydration to Boroxines: The most common inherent impurity is the corresponding cyclic trimer anhydride, known as a boroxine. This dehydration is a reversible equilibrium, heavily influenced by the presence of water. From an analytical perspective, the boroxine may be observed as a distinct species in chromatographic analyses, complicating the accurate quantification of the monomeric acid.

-

Protodeboronation: The carbon-boron bond can be susceptible to cleavage, particularly under acidic or basic conditions, replacing the boronic acid moiety with a hydrogen atom.[6] This degradation leads to the formation of 2-fluoro-3-methylpyridine, a critical impurity to monitor.

-

Oxidation: While generally stable, the C-B bond can be oxidized, leading to various degradation byproducts.

Profiling Potential Impurities

A comprehensive purity analysis must account for impurities originating from the synthetic route and subsequent degradation. The choice of analytical techniques must be guided by the need to detect and quantify these varied species.

| Impurity Class | Specific Example(s) | Typical Origin | Significance |

| Inherent Related Substances | Boroxine (cyclic trimer) | Reversible dehydration of the boronic acid | Can interfere with quantification; indicates low water content. |

| Degradation Products | 2-Fluoro-3-methylpyridine | Protodeboronation (cleavage of C-B bond) | A key stability-indicating impurity.[6] |

| Process-Related Impurities | Unreacted starting materials, residual reagents (e.g., n-BuLi, borate esters) | Synthesis | Can impact downstream reaction performance.[7][8] |

| Inorganic Boron Species | Boric Acid (B(OH)₃) | Hydrolysis of borate esters or side reactions | A common impurity in boronic acid preparations.[9] |

| Residual Metal Catalysts | Palladium (if synthesized via coupling) | Synthesis | Must be controlled to low ppm levels in pharmaceutical intermediates. |

| Residual Solvents | THF, Diethyl Ether, Heptane | Synthesis and work-up | Controlled according to ICH guidelines. |

| Water Content | Water (H₂O) | Environmental exposure, work-up | Influences the boronic acid/boroxine equilibrium. |

An Orthogonal Approach to Purity Determination

No single analytical technique can provide a complete purity profile. We advocate for an orthogonal strategy, where multiple methods based on different chemical and physical principles are employed to build a comprehensive and trustworthy assessment of the material's quality.

Figure 1: Orthogonal workflow for comprehensive purity analysis.

Chromatographic Methods: The Core of Quantification

Chromatography is the cornerstone for separating the main component from its structurally similar impurities, allowing for accurate quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for determining purity and quantifying related substances. However, the analysis of boronic acids requires careful method development to prevent on-column degradation, which can lead to inaccurate results.[10]

Expertise & Causality: The primary challenge in RP-HPLC of boronic acids is their instability in aqueous mobile phases, which can promote hydrolysis of the C-B bond.[10][11] To mitigate this, several strategic choices are critical:

-

Diluent Selection: Preparing samples in an aprotic organic solvent like acetonitrile (ACN) immediately before injection minimizes degradation in the vial.[11]

-

Column Technology: Columns with low silanol activity are preferred to reduce secondary interactions. Modern C18 phases often provide excellent resolving power.[1]

-

Mobile Phase Control: Operating at a controlled pH is essential. A slightly acidic mobile phase (e.g., using formic acid) can suppress the ionization of the boronic acid group, improving peak shape and stability.

-

Fast Gradients: A rapid gradient minimizes the analyte's residence time on the column, reducing the opportunity for on-column degradation.

Trustworthiness - A Self-Validating Protocol: A well-developed HPLC method should include a system suitability test (SST) and sample stability checks. Injecting the same sample preparation over a period (e.g., 0, 4, 8, 24 hours) and observing for the growth of degradation peaks (like the protodeboronated product) validates the stability of the analyte under the chosen analytical conditions.

Experimental Protocol: RP-HPLC for Purity Assessment

-

Instrumentation: HPLC or UPLC system with a PDA/DAD detector.

-

Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[12]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0.0 min: 5% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 5% B

-

7.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 220 nm and 254 nm.

-

Injection Volume: 1 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification of unknown peaks observed in the HPLC analysis and for quantifying potentially genotoxic impurities (PGIs) at trace levels, LC-MS is indispensable.[13][14] An LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode can provide exceptional sensitivity and selectivity for specific impurities.[15]

Spectroscopic Methods: Confirming Identity and Structure

Spectroscopy provides unambiguous structural confirmation of the main component and helps in identifying impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. A full suite of experiments provides a complete picture of the molecule.

-

¹H and ¹³C NMR: Confirm the organic scaffold (the fluoro-methyl-pyridine ring) and are used for routine identity checks.

-

¹⁹F NMR: Provides a single, clear signal confirming the presence and chemical environment of the fluorine atom.

-

¹¹B NMR: This is a crucial, though often underutilized, experiment for boronic acids.[16] It provides direct information about the boron center. The sp²-hybridized boron of a trigonal planar boronic acid gives a broad signal typically in the range of δ 28-34 ppm. Upon complexation or conversion to a tetrahedral boronate anion, this signal shifts significantly upfield to δ 3-10 ppm.[6][17] This makes ¹¹B NMR an excellent tool for studying the equilibrium between the acid and its boroxine or other complexes.[18][19]

Experimental Protocol: ¹¹B NMR

-

Instrumentation: NMR spectrometer with a broadband probe (e.g., 400 MHz).

-

Sample Preparation: Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it is aprotic.

-

Acquisition: Acquire a standard proton-decoupled ¹¹B spectrum. A baseline correction may be necessary due to the broad nature of the signals.[18]

-

Reference: Use BF₃·OEt₂ as an external standard (δ 0.0 ppm).

-

Analysis: Integrate the signals corresponding to the sp² boron of the boronic acid and any other boron-containing species to assess their relative ratios.

Complementary Analyses for a Complete Profile

To finalize the purity assessment, several other techniques are required to measure non-chromatographable impurities.

Figure 2: Logic diagram for robust HPLC method development.

Karl Fischer Titration

This is the gold standard for accurately determining water content. Knowing the amount of water is critical, as it directly correlates with the amount of boroxine anhydride that may be present.

Inductively Coupled Plasma (ICP-MS/OES)

ICP-MS or ICP-OES is used to quantify elemental impurities, most notably residual palladium from the synthesis, which must be strictly controlled in pharmaceutical manufacturing. It can also be used to determine the total boron content as a cross-verification of the compound's identity and purity.[20]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification steps (e.g., THF, heptane, ethyl acetate). The boronic acid itself is non-volatile and will not be observed without derivatization.[21]

Elemental Analysis (CHN)

Combustion analysis provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample.[22] The results are compared against the theoretical values calculated from the empirical formula (C₆H₇BFNO₂) to confirm the overall elemental composition and flag any major non-volatile inorganic or organic impurities that do not contain these elements.

Integrated Purity Assignment

The final purity value is an integrated assessment of all orthogonal data. The purity by HPLC (area percent, corrected for response factors if necessary) is the primary value, which is then adjusted by subtracting the percentages of water, residual solvents, and inorganic content.

Table of a Hypothetical Batch Analysis

| Analytical Test | Method | Result | Comment |

| Appearance | Visual | White to off-white solid | Conforms to specification. |

| Identity | ¹H, ¹¹B NMR | Conforms to structure | ¹¹B NMR shows >98% sp² boron. |

| Assay (by HPLC) | RP-HPLC (Area %) | 99.5% | Main peak area relative to total area. |

| Water Content | Karl Fischer | 0.2% | Low water content. |

| Residual Solvents | GC-MS | 0.1% (Heptane) | Below ICH limits. |

| Residual Palladium | ICP-MS | < 5 ppm | Conforms to specification. |

| Elemental Analysis | CHN | C: 46.2%, H: 4.5%, N: 8.9% | Theoretical: C: 46.52%, H: 4.55%, N: 9.04%. |

| Calculated Purity | Mass Balance | 99.2% | Calculated as Assay % - Water % - Solvents %. |

Conclusion

The purity analysis of this compound is a multifaceted task that demands a scientifically rigorous, orthogonal approach. By combining high-resolution chromatographic separation with definitive spectroscopic identification and specific tests for non-organic impurities, a complete and reliable purity profile can be established. This guide has outlined the critical experimental choices and their underlying rationale, providing drug development professionals with a robust framework to ensure the quality and consistency of this vital synthetic building block.

References

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link][17][18][19]

-

ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. Request PDF. [Link][16]

-

Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. [Link]

-

Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025). Analytical Chemistry. [Link][6]

-

Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International - Chromatography Online. [Link][20]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. [Link][18]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). PubMed. [Link][19]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link][12]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. [Link][1]

-

Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link][10]

-

Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. (n.d.). PubMed. [Link][21]

-

Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. (n.d.). Request PDF - ResearchGate. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH. [Link]

-

Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. (n.d.). Request PDF - ResearchGate. [Link][13]

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). [Link]

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link][9]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). [Link][7]

-

accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. (2014). Ingenta Connect. [Link][11]

-

Preparation method for 2-fluoropyridine-4-boric acid. (n.d.). Google Patents. [8]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Request PDF - ResearchGate. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Request PDF - ResearchGate. [Link][15]

-

Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (n.d.). ACS Publications. [Link]

-

Organoboron chemistry. (n.d.). Wikipedia. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH. [Link][2]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. [Link]

-

The organoboron compounds: their Lewis acidity and catalytic activity. (n.d.). Catalysis Reviews. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. [Link][4]

-

Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (n.d.). ACS Publications. [Link][14]

-

The organoboron compounds: their Lewis acidity and catalytic activity. (n.d.). Catalysis Reviews. [Link][5]

-

Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH. [Link]

-

Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. [Link][22]

Sources

- 1. waters.com [waters.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 8. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters [pubmed.ncbi.nlm.nih.gov]

- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. par.nsf.gov [par.nsf.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

A Senior Application Scientist's Guide to the Reactivity Profile of Fluorinated Pyridine Boronic Acids

Abstract

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] When this privileged heterocycle is further functionalized with a boronic acid, it becomes a versatile building block for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This in-depth technical guide provides a comprehensive analysis of the reactivity profile of fluorinated pyridine boronic acids. We will delve into the profound electronic effects of fluorine substitution, the inherent stability challenges such as protodeboronation, and the practical strategies required to achieve successful cross-coupling outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable reagents in the synthesis of complex molecular architectures.

Introduction: The Fluorinated Pyridine Boronic Acid Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The addition of fluorine, the most electronegative element, dramatically alters the electronic landscape of the pyridine ring.[3] This perturbation influences the pyridine's pKa, dipole moment, and susceptibility to nucleophilic or electrophilic attack.[4]

When a boronic acid moiety is introduced, the resulting fluorinated pyridine boronic acid becomes a potent nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. These reagents enable the direct formation of carbon-carbon bonds, forging connections between the fluoropyridyl core and other aryl or heteroaryl systems. However, the interplay between the electron-withdrawing fluorine, the Lewis basic pyridine nitrogen, and the sensitive boronic acid group creates a unique and often challenging reactivity profile that demands careful consideration.

The Electronic Influence of Fluorine: A Double-Edged Sword

The position of the fluorine atom relative to the pyridine nitrogen and the boronic acid group is the single most critical factor governing the reactivity of these compounds. The strong inductive effect of fluorine withdraws electron density from the ring, a phenomenon that has significant consequences.[3][5]

-

Reduced Basicity of Pyridine Nitrogen: Fluorination lowers the pKa of the pyridine nitrogen. This is advantageous as it mitigates the "2-pyridyl problem," where the lone pair on the nitrogen can coordinate to and inhibit the palladium catalyst.[6] A less basic nitrogen is less likely to act as a catalyst poison, potentially leading to more efficient catalytic turnover.

-

Increased Acidity of the Boronic Acid: The electron-withdrawing nature of the fluorinated ring increases the Lewis acidity of the boron center.[7] This can facilitate the formation of the boronate species required for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[8]

-

Susceptibility to Protodeboronation: Paradoxically, the same electron-withdrawing effects that can be beneficial also render the carbon-boron bond more susceptible to cleavage, particularly through protodeboronation.[9] This undesired side reaction, where the boronic acid is replaced by a hydrogen atom, is a primary cause of low yields in Suzuki-Miyaura couplings involving heteroaryl boronic acids.[10][11]

The interplay of these effects is visually summarized in the workflow below.

Caption: The multifaceted electronic impact of fluorine substitution.

The Critical Challenge: Stability and Protodeboronation

Boronic acids are susceptible to several degradation pathways, with protodeboronation being the most significant for fluorinated pyridine boronic acids.[12][13] This reaction involves the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes the starting material and complicates purification.[11]

The stability of a fluorinated pyridine boronic acid is highly dependent on the relative positions of the functional groups:

-

The "2-Pyridyl" Problem: Boronic acids at the 2-position of the pyridine ring are notoriously unstable.[11] Under neutral pH conditions, they can form a zwitterionic species that readily undergoes unimolecular fragmentation, leading to rapid protodeboronation.[13] The presence of an electron-withdrawing fluorine atom can exacerbate this instability.

-

pH Dependence: The rate of protodeboronation is highly pH-dependent. While many simple arylboronic acids are most stable at neutral pH, 2-pyridyl boronic acids often decompose fastest under these conditions.[11] Both strongly acidic and basic conditions can, in some cases, slow this specific decomposition pathway by shifting the equilibrium away from the reactive zwitterionic form.[13]

Strategies to Mitigate Protodeboronation:

Given the inherent instability, several field-proven strategies are employed to ensure successful coupling reactions.[1][10]

-

Conversion to More Stable Derivatives: This is the most robust and widely recommended approach.

-

Pinacol Esters: These are more stable than the corresponding boronic acids and are a common alternative. They are often more resistant to premature decomposition.[1]

-

MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable, often crystalline, air-stable solids. They act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low and thus favoring the desired cross-coupling.[6][14]

-

-

Optimization of Reaction Conditions:

-

Anhydrous Conditions: Water is a proton source for protodeboronation. Using rigorously dried solvents and reagents can suppress this side reaction.[10]

-

Milder Bases: Strong bases can accelerate protodeboronation. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxides.[1]

-

Lower Reaction Temperatures: Higher temperatures accelerate the rate of protodeboronation. If the chosen catalyst system is sufficiently active, running the reaction at a lower temperature can significantly improve yields.[1]

-

Caption: Troubleshooting workflow for protodeboronation.

Synthesis of Fluorinated Pyridine Boronic Acids

A common and reliable method for the synthesis of these reagents is through a lithium-halogen exchange followed by borylation. For instance, the synthesis of 3-fluoro-4-pyridylboronic acid can be achieved from 4-bromo-3-fluoropyridine.

Experimental Protocol: Synthesis of 3-Fluoro-4-Pyridylboronic Acid

-

Step 1: Lithiation: A solution of 4-bromo-3-fluoropyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (Argon or Nitrogen). A strong lithium base, such as n-butyllithium, is then added dropwise to perform the lithium-halogen exchange.

-

Step 2: Borylation: The resulting lithiated pyridine species is then quenched by the addition of a trialkyl borate, such as triisopropyl borate, at the same low temperature.

-

Step 3: Hydrolysis: The reaction mixture is allowed to warm to room temperature and is then quenched with an aqueous acid (e.g., dilute HCl). This hydrolysis step converts the boronate ester to the desired boronic acid.

-

Step 4: Isolation: The product is then isolated through standard workup procedures, which may include extraction and crystallization.

Note: The synthesis of pyridyl boronic acids, particularly those prone to instability, often benefits from an "in situ quench" protocol where the organolithium is generated in the presence of the borate ester to minimize decomposition of the lithiated intermediate.[8]

Optimized Protocols for Suzuki-Miyaura Cross-Coupling

The success of a Suzuki-Miyaura coupling with a fluorinated pyridine boronic acid is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. Given the challenges, highly active catalyst systems are often required.

Key Parameters for Optimization:

| Parameter | Recommendation for Fluorinated Pyridine Boronic Acids | Rationale |

| Boron Reagent | MIDA or Pinacol Ester | Enhanced stability, minimizes protodeboronation.[1][14] |

| Palladium Catalyst | Pre-formed Pd(0) sources (e.g., Pd(PPh₃)₄) or modern precatalysts (e.g., Buchwald-type) | Ensures efficient formation of the active Pd(0) species.[10] |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes rapid oxidative addition and reductive elimination, outcompeting decomposition pathways. |

| Base | Weaker, non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃, CsF) | Activates the boronic acid for transmetalation while minimizing base-catalyzed protodeboronation.[1] |

| Solvent | Anhydrous, degassed polar aprotic solvents (e.g., Dioxane, THF, Toluene) | Minimizes water as a proton source and prevents catalyst oxidation.[12] |

| Temperature | As low as the catalyst system allows (e.g., 60-80 °C) | Reduces the rate of protodeboronation.[1] |

General Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol is a starting point and should be optimized for specific substrates, particularly the choice of ligand and temperature.

-

1. Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated pyridine boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).

-

2. Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

-

3. Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).

-

4. Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.

-

5. Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

6. Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

-

7. Purification: The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

Fluorinated pyridine boronic acids are highly valuable, albeit challenging, building blocks in synthetic chemistry. Their reactivity is dominated by the strong electron-withdrawing nature of the fluorine atom, which simultaneously reduces catalyst-inhibiting basicity and increases susceptibility to protodeboronation. A thorough understanding of these competing effects is paramount for success. By employing more stable boronic acid surrogates, such as MIDA or pinacol esters, in conjunction with highly active, modern palladium catalyst systems and carefully optimized, anhydrous conditions, researchers can effectively harness the unique properties of these reagents. This enables the efficient synthesis of novel fluorinated bi- and heteroaryl compounds, paving the way for advancements in drug discovery and materials science.

References

- BenchChem. (2025). Stability and Solubility of 2-Fluoropyridine-3-boronic Acid: A Technical Guide.

- BenchChem. (2025). Preventing protodeboronation of 2-Fluoropyridine-3-boronic acid.

- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.

- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.